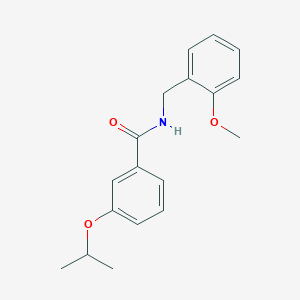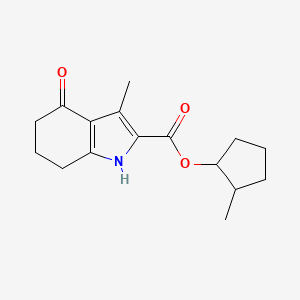![molecular formula C12H22Cl2N2OS B4413837 N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4413837.png)
N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride
描述
N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride, commonly known as MMT, is a synthetic compound that has been widely studied for its potential use as a research tool in the field of neuroscience. MMT is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which has been implicated in a variety of physiological and behavioral functions, including mood regulation, reward processing, and locomotor activity.
作用机制
MMT acts as a selective agonist of N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride, which is a G protein-coupled receptor that is expressed in various regions of the brain and peripheral tissues. Activation of this compound by MMT leads to the activation of downstream signaling pathways, including the cAMP-PKA pathway, which can modulate neurotransmitter release and cellular excitability.
Biochemical and Physiological Effects:
MMT has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, MMT can increase dopamine release in the striatum and prefrontal cortex, which may be related to its potential therapeutic effects in disorders such as schizophrenia and addiction. Additionally, MMT has been shown to have anxiolytic and antidepressant-like effects in animal models, which may be related to its ability to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis.
实验室实验的优点和局限性
One advantage of using MMT in research is its selectivity for N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride, which allows for more precise manipulation of this receptor compared to other compounds that may have broader effects. Additionally, MMT has been shown to have relatively low toxicity and few side effects in preclinical studies. However, one limitation of using MMT is its relatively short half-life, which may require frequent dosing in some experimental paradigms.
未来方向
There are a number of potential future directions for research on MMT and N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride. For example, further studies are needed to elucidate the specific cellular and molecular mechanisms underlying the effects of MMT on neurotransmitter release and behavior. Additionally, the potential therapeutic applications of MMT in disorders such as schizophrenia and addiction warrant further investigation. Finally, the development of more selective and potent this compound agonists may allow for more precise manipulation of this receptor in future research.
科学研究应用
MMT has been used extensively in preclinical research to investigate the role of N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride in various physiological and behavioral processes. For example, studies have shown that MMT can modulate dopamine release in the brain, which may have implications for the treatment of disorders such as schizophrenia and addiction. Additionally, MMT has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential as a novel therapeutic agent for mood disorders.
属性
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS.2ClH/c1-11-2-3-12(16-11)10-13-4-5-14-6-8-15-9-7-14;;/h2-3,13H,4-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCBWWIHEUKOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCN2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B4413763.png)
![methyl 5-[(4-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B4413765.png)
![1-(4-ethoxyphenyl)-3-{[1-(2-thienylcarbonyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4413773.png)

![N-methoxy-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4413798.png)
![N-isopropyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4413802.png)



![5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4413828.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide](/img/structure/B4413836.png)
![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(1-naphthylmethyl)amine hydrochloride](/img/structure/B4413840.png)
![N-cyclohexyl-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4413849.png)
![N-isopropyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4413858.png)